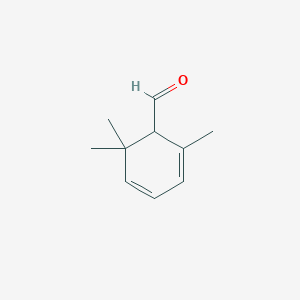
2,6,6-Trimethyl-2,4-cyclohexadiene-1-carboxaldehyde
Cat. No. B8367591
M. Wt: 150.22 g/mol
InChI Key: DGDHONOOLNOCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05514821
Procedure details


(V where R1, R2, and R3 are methyl) To a solution of 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxaldehyde IV (3.70 g, 24.8 mmol) in anhydrous dichloromethane (25 mL) was added 1,8-diazabicyclo 5.4.0!undec7-ene (DBU) (0.150 mL, 0.98 mmol) in three (3) portions over 30 min. while the mixture was stirred at 0° C. The solution was warmed to room temperature and the progress of the reaction was monitored by TLC (hexanes:EtOAc 9:1). The two isomeric aldehydes are separable on TLC (RfSM 0.85; Rf product 0.75). After 60 min., the reaction was complete. A saturated solution of ammonium chloride (20 mL) was added, followed by dichloromethane (100 mL). The organic layer was separated and washed with a saturated solution of brine, dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography (SGC) using a mixture of hexanes:EtOAc 15:1 as eluent to give 3.1 g of the desired aldehyde V (83% yield). IR (neat) 2960 CH), 1716 (C=O) cm-1 ; 1H-NMR (CDCl3 ; 400 MHz) δ (ppm): 10.18 (s, 1 H, CHO), 5.44, (m, 2 H, vinyl--CH), 2.81 (s, 2 H, --CH2 --), 2.12 (s, 3 H, CH3 ring), 1.25 (s, 6 H, 2×CH3 ring); 13C-NMR (CDCl3 ; 100 MHz) δ (ppm): 191.8, 152.1,138.4, 117.4, 35.6, 34.2, 28.1, 22.6, 18.47, 14.0.
Quantity
3.7 g
Type
reactant
Reaction Step One



[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
product 0.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]([CH:10]=[O:11])[C:4]([CH3:9])([CH3:8])[CH:5]=[CH:6][CH:7]=1.CCCCCCC=CCCC.[Cl-].[NH4+]>ClCCl>[CH3:1][C:2]1[CH2:7][CH:6]=[CH:5][C:4]([CH3:8])([CH3:9])[C:3]=1[CH:10]=[O:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(C(C=CC1)(C)C)C=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC=CCCC
|
[Compound]
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
hexanes EtOAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
aldehydes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
product 0.75
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated solution of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (SGC)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexanes:EtOAc 15:1 as eluent
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C=CC1)(C)C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
